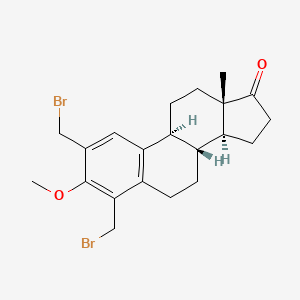

2,4-Bis(bromomethyl)estrone methyl ether

説明

Structure

3D Structure

特性

CAS番号 |

53464-61-2 |

|---|---|

分子式 |

C21H26Br2O2 |

分子量 |

470.2 g/mol |

IUPAC名 |

(8R,9S,13S,14S)-2,4-bis(bromomethyl)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C21H26Br2O2/c1-21-8-7-14-15(18(21)5-6-19(21)24)4-3-13-16(14)9-12(10-22)20(25-2)17(13)11-23/h9,14-15,18H,3-8,10-11H2,1-2H3/t14-,15+,18-,21-/m0/s1 |

InChIキー |

MIRBCRXKIBUCFR-POXQLVPFSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=C(C(=C4CBr)OC)CBr |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=C(C(=C4CBr)OC)CBr |

正規SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=C(C(=C4CBr)OC)CBr |

同義語 |

2,4-bis(bromomethyl)estrone methyl ether |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Chemistry

Chemical Synthesis of 2,4-Bis(bromomethyl)estrone Methyl Ether

The direct introduction of two bromomethyl groups onto the aromatic A-ring of estrone (B1671321) methyl ether at the 2 and 4 positions is a key transformation that requires careful control of reaction conditions to achieve the desired regioselectivity.

The synthesis of this compound is accomplished through a bromomethylation reaction. A reported method involves the treatment of 2,4-bis(hydroxymethyl)estrone 3-methyl ether with phosphorus tribromide in anhydrous dimethylformamide. This approach ensures the specific replacement of the hydroxyl groups of the hydroxymethyl substituents with bromine, leading to the formation of the target compound.

Another strategy involves the direct bromination of 2,4-dimethylestrone 3-methyl ether using a suitable brominating agent under free-radical conditions. However, achieving bis-bromination specifically at the benzylic positions requires careful optimization to avoid competing aromatic bromination.

The starting material for the synthesis of this compound is estrone 3-methyl ether. google.commdpi.comwikipedia.org This precursor is typically prepared from estrone, a naturally occurring estrogen. A common and efficient method for this conversion is the Williamson ether synthesis. nih.gov In this reaction, the phenolic hydroxyl group of estrone is deprotonated with a base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking a methylating agent like dimethyl sulfate (B86663) or methyl iodide to form the methyl ether. The reaction is generally carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

A patent describes a specific procedure where estrone is suspended in methanol (B129727) and treated with methanesulfonic acid under reflux. The reaction is then quenched with triethylamine, and the product, estrone 3-methyl ether, is isolated by filtration after cooling. google.com

The synthesis of 2,4-bis(hydroxymethyl)estrone 3-methyl ether, the precursor to the target compound via bromination with PBr3, has been reported. This precursor is obtained by reacting estrone 3-methyl ether with an excess of formaldehyde (B43269) in the presence of a base. The optimization of this hydroxymethylation step is critical for maximizing the yield of the desired 2,4-disubstituted product over the monosubstituted derivatives. Factors such as the stoichiometry of formaldehyde, the choice of base, temperature, and reaction time are key parameters to control.

For the subsequent bromination of the bis(hydroxymethyl) derivative, the choice of brominating agent is crucial. While phosphorus tribromide is effective, other reagents like thionyl bromide could also be employed. The reaction conditions, including solvent and temperature, must be carefully controlled to prevent side reactions and ensure a high conversion rate. Anhydrous conditions are essential to avoid the hydrolysis of the brominating agent and the product.

Derivatization to Related Steroid Analogues

The presence of two reactive bromomethyl groups in this compound makes it a valuable intermediate for the synthesis of a variety of other functionalized estrone derivatives. These reactions typically involve nucleophilic substitution at the benzylic carbons.

A key derivatization of this compound is the reduction of the 17-keto group to a hydroxyl group, yielding 2,4-Bis(bromomethyl)estradiol methyl ether. This transformation is readily achieved using reducing agents such as sodium borohydride (B1222165) in a protic solvent like methanol. nih.gov The reaction is typically carried out at room temperature and results in the stereoselective formation of the 17β-hydroxy derivative. nih.gov This estradiol (B170435) analogue retains the reactive bromomethyl groups, allowing for further functionalization.

The versatile nature of the bromomethyl groups allows for the introduction of a wide range of functionalities at the 2 and 4 positions of the estrone A-ring. These reactions generally proceed via an SN2 mechanism.

Synthesis of Bis(azidomethyl) Derivatives: Reaction of this compound with sodium azide (B81097) in a polar aprotic solvent like DMF can be used to introduce two azidomethyl groups. orgsyn.org These azide derivatives can be further converted into other nitrogen-containing functionalities, such as amines, through reduction.

Synthesis of Bis(aminomethyl) Derivatives: The bis(bromomethyl) derivative can serve as a precursor for the synthesis of 2,4-bis(aminomethyl)estrone derivatives. This can be achieved either by reduction of the corresponding bis(azidomethyl) compound or through direct reaction with ammonia (B1221849) or primary/secondary amines. These amino derivatives are of interest for their potential biological activities.

Synthesis of Bis(thioether) and Bis(ether) Derivatives: The bromomethyl groups can readily react with various nucleophiles to form new carbon-heteroatom bonds. For instance, reaction with thiols or alkoxides would lead to the formation of bis(thioether) or bis(ether) derivatives, respectively. The Williamson ether synthesis provides a general framework for the synthesis of such ether derivatives. researchgate.net

Chemical Reactivity and Functionalization Pathways

Nucleophilic Substitution Reactions of Bromomethyl Groups

The primary mode of chemical reactivity for 2,4-Bis(bromomethyl)estrone methyl ether involves the nucleophilic substitution of the bromide ions from the two bromomethyl groups. These benzylic bromide moieties are effective leaving groups, rendering the benzylic carbons susceptible to attack by a wide range of nucleophiles.

Reactivity with Biological Thiols and Amines

Research has primarily focused on the reactivity of a closely related derivative, 2,4-Bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M), which is synthesized by the reduction of the 17-keto group of this compound. nih.gov Studies on BBE2M provide significant insight into the reactivity of the parent estrone (B1671321) compound.

BBE2M demonstrates considerable reactivity with nucleophilic amino acid residues. nih.gov In a phosphate (B84403) buffer at pH 7.0 and 25°C, it readily reacts with the thiol group of cysteine to form a stable steroid-amino acid conjugate. nih.gov The stoichiometry of this reaction indicates that the steroid acts as a divalent alkylating agent with cysteine. nih.gov The compound also reacts with the amine-containing side chains of tryptophan and histidine, although at a slower rate compared to its reaction with cysteine. nih.gov This differential reactivity highlights a preference for soft nucleophiles like thiols over the harder amine nucleophiles.

Table 1: Reactivity of 2,4-Bis(bromomethyl)estradiol-17 beta 3-methyl ether with Amino Acids

| Reactant | Nucleophilic Group | Reactivity | Product |

|---|---|---|---|

| Cysteine | Thiol (-SH) | Readily reacts | Steroid-amino acid conjugate |

| Tryptophan | Indole (B1671886) amine | Reacts more slowly | Covalent adduct |

Kinetic Studies of Alkylation Reactions

Detailed kinetic studies quantifying the rates of alkylation reactions for this compound are not extensively available in the public domain. However, the qualitative observations from studies with its estradiol (B170435) derivative suggest that the alkylation of thiols is a rapid process under physiological conditions. nih.gov

Bifunctional Alkylation Capabilities

The presence of two bromomethyl groups on the steroid scaffold confers bifunctional alkylating capabilities upon this compound. This dual reactivity allows the molecule to react with two nucleophilic sites, either on the same molecule or on different molecules. The reaction with cysteine, where the steroid is described as a divalent agent, exemplifies this bifunctionality, suggesting that both bromomethyl groups participate in the alkylation process. nih.gov This property is central to its utility as a cross-linking agent.

Cross-linking Potential in Molecular Systems

The bifunctional nature of this compound and its derivatives makes them potent cross-linking agents. This is particularly relevant in biological contexts, where they can be used to probe the spatial arrangement of nucleophilic residues in macromolecules such as proteins.

A significant application of this cross-linking potential is seen in the study of the estrogen receptor. The estradiol derivative, BBE2M, has been shown to bind covalently to the cytoplasmic estrogen receptor of the calf uterus. nih.gov This covalent attachment is a result of the alkylation of nucleophilic residues within the receptor's binding site by the reactive bromomethyl groups of the steroid. This irreversible binding has been demonstrated to be specific, as pretreatment of the receptor with estradiol prevents this covalent modification. nih.gov The resulting covalently bound steroid-receptor complex has been observed to stimulate RNA synthesis in isolated nuclei, indicating that the cross-linked complex is biologically active. nih.gov

Coupling Reactions for Complex Molecular Architectures

While the primary research focus has been on the interaction of this compound derivatives with biological macromolecules, the inherent reactivity of the bromomethyl groups also allows for their use in synthetic organic chemistry to construct more complex molecules. These reactive sites can participate in various coupling reactions. For instance, they can be reacted with dinucleophiles, such as diamines or diols, to form macrocyclic structures or to link the steroidal unit to other molecular scaffolds. However, specific examples of such applications for this compound in the synthesis of complex, non-biological molecular architectures are not well-documented in publicly available literature.

Molecular Interactions and Mechanistic Insights

Steroid Receptor Binding and Recognition Studies

The ability of 2,4-Bis(bromomethyl)estrone methyl ether and its derivatives to interact with steroid receptors, particularly estrogen receptors, has been a central theme of research. These studies have provided valuable information on the nature of the binding pocket and the functional consequences of this interaction.

Covalent Interactions with Cytoplasmic Estrogen Receptors

A key characteristic of this class of compounds is their capacity to form covalent bonds with estrogen receptors. Research has shown that 2,4-bis(bromomethyl)estradiol-17β 3-methyl ether, a reduced and more reactive derivative, engages in covalent binding with the cytoplasmic estrogen receptor of the calf uterus. This irreversible binding is a hallmark of affinity labeling agents, which are designed to permanently occupy a receptor's binding site. The formation of this covalent linkage is attributed to the presence of the two highly reactive bromomethyl groups on the A-ring of the steroid. These groups act as electrophilic centers, readily reacting with nucleophilic residues within the receptor's hormone-binding pocket.

Competitive Binding Assays with Endogenous Ligands

The interaction of this compound with the estrogen receptor is competitive in nature. Studies have demonstrated that the covalent binding of its reduced form to the estrogen receptor can be prevented by pretreating the receptor with the endogenous ligand, estradiol-17β. This indicates that the compound occupies the same binding site as the natural hormone. While specific quantitative data on the relative binding affinity (RBA) of this compound is not extensively detailed in recent literature, the competitive nature of its interaction underscores its ability to be recognized by the receptor's ligand-binding domain. The antiestrogenic activity of the parent compound further supports a competitive mechanism, where it vies with endogenous estrogens for receptor occupancy.

Investigations into Receptor Ligand-Accessible Space

The bifunctional nature of this compound makes it a valuable tool for probing the three-dimensional space of the estrogen receptor's ligand-binding domain. The two reactive bromomethyl groups at the C-2 and C-4 positions can potentially cross-link with amino acid residues within the binding pocket. The successful formation of a covalent bond implies that nucleophilic amino acid side chains are present and accessible in the vicinity of the A-ring of the bound steroid. This provides crucial information about the topography and chemical environment of the regions surrounding the ligand within the receptor, helping to map the "ligand-accessible space."

Impact on Cellular Molecular Processes (In Vitro Studies)

The interaction of this compound with its molecular targets translates into observable effects on cellular processes. In vitro studies have shed light on its influence on nucleic acid synthesis and enzyme activity.

Modulation of Nucleic Acid Synthesis in Isolated Nuclei

The formation of a covalent complex between the estrogen receptor and 2,4-bis(bromomethyl)estradiol-17β 3-methyl ether has been shown to have a direct impact on gene transcription. Research indicates that this covalently bound steroid-receptor complex appears to stimulate RNA synthesis in isolated nuclei from calf endometrium. This finding is significant as it demonstrates that the alkylated receptor is not only bound but also functionally active, capable of initiating the downstream molecular events typically associated with estrogenic action, namely the modulation of gene expression.

Enzyme Active Site Alkylation and Inhibition

Beyond its interaction with receptors, the alkylating nature of this compound extends to other proteins, including enzymes. Studies have shown that 2,4-bis(bromomethyl)estradiol-17β 3-methyl ether readily reacts with and alkylates the amino acid cysteine. The stoichiometry of this reaction suggests that the steroid is divalent in its reaction with cysteine. Other nucleophilic amino acids, such as tryptophan and histidine, have been observed to react more slowly with this bromosteroid.

This reactivity has implications for enzyme inhibition. For instance, the activity of glucose-6-phosphate dehydrogenase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, is influenced by this compound. The antiestrogenic activity of this compound has been linked to the inhibition of this enzyme in uterine tissue. This suggests that the compound can directly interact with and inhibit the activity of enzymes that possess susceptible amino acid residues in their active sites.

DNA Alkylation and Interstrand Cross-linking Mechanisms

As a bifunctional alkylating agent, this compound possesses two chemically reactive centers capable of forming covalent bonds with nucleophilic sites in biological molecules, most notably DNA. nih.gov This dual reactivity allows for the formation of various DNA adducts, including the highly cytotoxic interstrand cross-links (ICLs). researchgate.net The process of DNA alkylation by this compound is a multi-step process.

The general mechanism for bifunctional alkylating agents involves the formation of covalent bonds at two distinct nucleophilic sites on DNA bases. researchgate.net This can result in either intrastrand cross-links (connecting two bases on the same DNA strand) or interstrand cross-links (connecting bases on opposite strands). researchgate.net The formation of ICLs is considered a particularly severe form of DNA damage as it physically prevents the separation of the DNA double helix, a critical step in both DNA replication and transcription. youtube.com

The primary targets for many alkylating agents on the DNA molecule are the nucleophilic centers within the purine (B94841) and pyrimidine (B1678525) bases. The N7 position of guanine (B1146940) is a particularly common site of alkylation. researchgate.net In the case of this compound, the process would be initiated by the alkylation of a nucleophilic site on a DNA base by one of the bromomethyl groups. The second bromomethyl group can then react with another nucleophilic site on the same or an opposing DNA strand, leading to the formation of a cross-link. The steroid backbone acts as a scaffold, positioning the two reactive groups to facilitate this cross-linking reaction.

While direct experimental data on the specific DNA adducts formed by this compound is not extensively detailed in the available literature, the principles of bifunctional alkylating agents suggest the formation of adducts at nucleophilic sites such as the N7 of guanine. The resulting cross-link would physically tether the two strands of the DNA molecule, leading to significant disruption of cellular processes.

A related compound, 2,4-bis(bromomethyl)estradiol-17β 3-methyl ether (BBE2M), which is a reduced form of the estrone (B1671321) derivative, has been shown to be a divalent alkylating agent, readily reacting with the sulfhydryl group of cysteine. nih.gov This reactivity of the bromomethyl groups supports the proposed mechanism of DNA alkylation.

Table 1: General Characteristics of DNA Alkylation by Bifunctional Agents

| Feature | Description | Implication for this compound |

| Reactivity | Possesses two electrophilic centers. | The two bromomethyl groups at the C2 and C4 positions are the reactive sites. |

| Primary Target | Nucleophilic sites on DNA bases. | Likely targets include the N7 position of guanine. |

| Types of Adducts | Monoadducts, Intrastrand Cross-links, Interstrand Cross-links. | Can form both types of cross-links, with interstrand cross-links being particularly cytotoxic. |

| Cellular Consequence | Inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis. | The formation of DNA cross-links is a primary mechanism of its biological activity. |

Structure-Activity Relationships for Molecular Recognition and Reactivity

The biological activity of this compound is intrinsically linked to its chemical structure. The structure-activity relationship (SAR) for this compound can be dissected into two key components: the alkylating moieties and the steroidal scaffold.

The bromomethyl groups at the C2 and C4 positions are the primary determinants of the compound's reactivity as an alkylating agent. The presence of two such groups confers bifunctionality, which is often correlated with higher cytotoxicity compared to monofunctional alkylating agents. nih.gov The bromine atoms are good leaving groups, facilitating the nucleophilic substitution reaction with DNA bases. Modification of these groups, for instance, by replacing bromine with other halogens or different leaving groups, would be expected to modulate the alkylating reactivity and, consequently, the biological activity.

The estrone methyl ether backbone serves as a carrier moiety, influencing the compound's molecular recognition, solubility, and distribution. The steroidal structure provides a specific three-dimensional framework that can interact with biological targets. Research on a closely related compound, 2,4-bis(bromomethyl)estradiol-17β 3-methyl ether, has demonstrated that it can covalently bind to the cytoplasmic estrogen receptor. nih.gov This binding is preventable by pretreatment with the natural ligand, estradiol (B170435), suggesting that the steroidal core directs the molecule to the estrogen receptor binding site. nih.gov This receptor-mediated targeting could potentially concentrate the alkylating agent at specific cellular locations, enhancing its efficacy.

Substitutions on the steroidal A-ring are known to influence the binding affinity for the estrogen receptor. researchgate.netnih.gov For instance, the introduction of substituents at the 2- and 4-positions of estrone can significantly alter its interaction with the receptor. researchgate.net While this compound itself is described as having antiestrogenic activity, its ability to interact with the estrogen receptor is a critical aspect of its molecular recognition. nih.gov The methyl ether at the C3 position also plays a role in its properties, likely affecting its lipophilicity and metabolic stability.

In general, for steroidal compounds, small hydrophobic substituents at certain positions can enhance binding affinity to receptors, while bulky or polar groups may be detrimental. uthscsa.edu The interplay between the alkylating function of the bromomethyl groups and the receptor-targeting potential of the estrone core is a key feature of the SAR of this class of compounds.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Role in Activity | Potential Impact of Modification |

| 2,4-Bis(bromomethyl) Groups | Confer bifunctional alkylating capacity. | Altering the leaving group (e.g., to chloro- or iodo-) would change reactivity. Reducing to one group would result in a monofunctional agent with likely lower cytotoxicity. |

| Estrone Methyl Ether Core | Provides a specific 3D scaffold for molecular recognition and potential receptor targeting. | Modifications to the steroid rings (e.g., D-ring modifications) or the C3-methyl ether could alter receptor affinity, solubility, and metabolic profile. |

| Overall Conformation | The spatial arrangement of the bromomethyl groups is dictated by the rigid steroid structure. | This fixed geometry influences the ability to form specific types of DNA cross-links. |

Applications in Advanced Chemical Biology and Medicinal Chemistry Research

Development of Molecular Probes for Steroid Receptor Systems

The ability of 2,4-Bis(bromomethyl)estrone methyl ether to interact with and covalently modify biological macromolecules makes it a suitable candidate for the design of molecular probes aimed at studying steroid receptor systems, particularly the estrogen receptor (ER).

Affinity Labels and Photoaffinity Probes

As a bifunctional alkylating agent, this compound and its derivatives are effective affinity labels for the estrogen receptor. The steroidal backbone directs the molecule to the ligand-binding domain of the ER, while the electrophilic bromomethyl groups can form covalent bonds with nucleophilic amino acid residues within the binding site. This irreversible binding allows for the identification and characterization of the receptor protein.

Research has shown that the related compound, 2,4-bis(bromomethyl)estradiol-17β 3-methyl ether, which can be synthesized from this compound, covalently binds to the cytoplasmic estrogen receptor of the calf uterus. mdpi.com This binding can be prevented by pre-treating the receptor with estradiol (B170435), confirming the specificity of the interaction. mdpi.com The covalent steroid-receptor complex has been observed to stimulate RNA synthesis in isolated calf endometrium nuclei, demonstrating that the biological activity is retained upon covalent linkage. mdpi.com Such affinity labeling is crucial for mapping the ligand-binding pocket and understanding the structural basis of hormone action. uthscsa.edu

While direct use of this compound as a photoaffinity probe has not been extensively documented, its structure lends itself to modification for such purposes. Photoaffinity probes typically contain a photoreactive group, such as an azide (B81097), that becomes highly reactive upon irradiation with UV light, leading to covalent bond formation with nearby molecules. The bromomethyl groups of the title compound could serve as synthetic handles to attach a photoreactive moiety, thereby creating a probe that can be used for more temporally controlled covalent modification of the estrogen receptor. nih.gov

Fluorescent Conjugates for Biological Imaging Research

Fluorescently tagged steroids are invaluable tools for visualizing the subcellular localization and dynamics of steroid receptors in real-time. Although specific fluorescent conjugates derived directly from this compound are not prominently featured in the literature, its chemical nature makes it an ideal precursor for their synthesis.

The two bromomethyl groups provide reactive sites for the attachment of fluorophores. By reacting this compound with a fluorescent dye containing a nucleophilic functional group (e.g., a thiol or an amine), a fluorescent steroid probe can be synthesized. This would allow for the direct visualization of estrogen receptor distribution and trafficking within cells using fluorescence microscopy. The development of such probes, like "Estradiol Glow," has enabled new insights into cellular uptake and intracellular transport of steroids. jenabioscience.com The bifunctional nature of this compound could potentially allow for the creation of probes with unique properties, such as dual-color labeling or the inclusion of a targeting moiety alongside the fluorophore.

Building Block Utility in Organic Synthesis

The chemical reactivity of the bromomethyl groups, coupled with the rigid steroidal scaffold, makes this compound a useful intermediate in the synthesis of more complex molecules.

Intermediates for Bioactive Small Molecules

This compound serves as a key intermediate in the synthesis of other bioactive steroids. A notable example is its reduction to 2,4-bis(bromomethyl)estradiol-17β 3-methyl ether using sodium borohydride (B1222165). mdpi.com This transformation converts the 17-keto group to a 17β-hydroxyl group, which is often crucial for high-affinity binding to the estrogen receptor. This estradiol derivative has demonstrated estrogenic activity and has been used to study the covalent modification of the estrogen receptor. mdpi.com

Furthermore, the electrophilic nature of the bromomethyl groups allows for their conversion into a variety of other functional groups, paving the way for the synthesis of a diverse library of steroidal derivatives. These derivatives can be screened for a range of biological activities, including anti-cancer and anti-inflammatory properties. The ability to introduce substituents at the 2 and 4 positions of the estrogen A-ring is a powerful tool for structure-activity relationship (SAR) studies.

Precursors for Heterocyclic and Macrocyclic Compounds

The construction of hybrid molecules where a steroid is fused or linked to a heterocyclic or macrocyclic system has been a fruitful area of medicinal chemistry, often leading to compounds with novel biological activities. beilstein-journals.orgnih.gov The two reactive bromomethyl groups on this compound make it a prime candidate for the synthesis of such complex architectures.

By reacting it with a dinucleophile, such as a diamine, dithiol, or diol, it is possible to form a new heterocyclic ring fused to the A-ring of the steroid. For instance, reaction with a diamine could lead to the formation of a diazepine (B8756704) or a larger nitrogen-containing ring. There is a growing interest in the synthesis of steroidal macrocycles due to their potential to mimic complex biological structures and functions. mdpi.comnih.gov The bifunctional nature of this compound allows it to act as a bridging unit in the synthesis of steroid-containing macrocycles. nih.gov

| Precursor Compound | Reactant Type | Potential Product Class |

| This compound | Dinucleophile (e.g., diamine, dithiol) | Steroid-fused heterocyclic compounds |

| This compound | Long-chain dinucleophile or as part of a multi-component reaction | Steroid-containing macrocyclic compounds |

Bioconjugation Strategies for Biomolecule Functionalization

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a key strategy in drug delivery, diagnostics, and proteomics. wikipedia.org The reactivity of this compound makes it suitable for the functionalization of biomolecules such as proteins, peptides, and nucleic acids.

The bromomethyl groups can readily react with nucleophilic side chains of amino acids, particularly the thiol group of cysteine and the imidazole (B134444) group of histidine. mdpi.comlibretexts.org This alkylation reaction can be used to attach the steroidal moiety to a protein of interest. For example, conjugating this steroid to an antibody could create a targeted drug delivery system for estrogen receptor-positive cancer cells.

Studies with the reduced form, 2,4-bis(bromomethyl)estradiol-17β 3-methyl ether, have shown its ability to readily alkylate cysteine to form a steroid-amino acid conjugate. mdpi.com The stoichiometry of the reaction indicated that the steroid is divalent with respect to cysteine, suggesting that it can act as a cross-linking agent. mdpi.com This property could be exploited to stabilize protein-protein interactions or to create well-defined protein-steroid conjugates for therapeutic or diagnostic applications.

| Biomolecule | Reactive Residue(s) | Conjugation Product | Potential Application |

| Protein (e.g., antibody, enzyme) | Cysteine (thiol), Histidine (imidazole) | Steroid-protein conjugate | Targeted drug delivery, Enzyme modulation |

| Peptide | Cysteine, N-terminal amine | Steroid-peptide conjugate | Probing peptide-receptor interactions |

| Thiol-modified oligonucleotide | Thiol group | Steroid-DNA conjugate | Studying steroid-DNA interactions |

Site-Selective Conjugation to Peptides and Proteins

The ability to selectively modify peptides and proteins is a cornerstone of chemical biology, enabling the creation of well-defined bioconjugates for a variety of applications. The two bromomethyl groups of this compound serve as reactive handles for such modifications. These groups can react with nucleophilic amino acid side chains, most notably the thiol group of cysteine, but also potentially with the imidazole ring of histidine and the indole (B1671886) ring of tryptophan. nih.govnih.gov

This reactivity allows for the site-selective covalent attachment of the steroidal scaffold to a peptide or protein. For instance, a protein with two strategically placed cysteine residues could be cross-linked by a single molecule of this compound, providing valuable structural information or inducing a specific conformational change. The reduced form of this compound, 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M), has been shown to readily alkylate cysteine to form a stable steroid-amino acid conjugate. nih.gov The stoichiometry of this reaction indicated that the bromosteroid is divalent with cysteine, meaning both bromomethyl groups can participate in covalent bond formation. nih.gov

Table 1: Reactivity of Bromomethyl Groups with Amino Acid Residues

| Reactive Group | Nucleophilic Amino Acid | Resulting Linkage |

| Bromomethyl | Cysteine | Thioether |

| Bromomethyl | Histidine | Alkylated Imidazole |

| Bromomethyl | Tryptophan | Alkylated Indole |

This targeted conjugation is a powerful method for introducing a steroidal moiety into a biological system with high precision, facilitating studies on protein-protein interactions, enzyme mechanisms, and the development of novel therapeutic agents.

Scaffold for Dimerization and Hybrid Molecule Design

The rigid steroidal backbone of this compound makes it an excellent scaffold for the design of more complex molecules. Its bifunctional nature is particularly advantageous for inducing protein dimerization, a key process in many cellular signaling pathways. By covalently linking two protein monomers, this compound can act as a "molecular glue," stabilizing or inducing the formation of a protein dimer.

Furthermore, this compound can serve as a foundational structure for the creation of hybrid molecules. In this approach, the steroidal core acts as a recognition element for a specific target, such as the estrogen receptor, while the reactive bromomethyl groups can be used to attach other functional molecules. For example, one could envision a hybrid molecule where one bromomethyl group is linked to a fluorescent dye for imaging studies, and the other is attached to a cytotoxic agent for targeted cancer therapy. This modular design allows for the combination of different functionalities within a single molecule, leading to novel therapeutic and diagnostic agents.

Investigational Tools in Chemical Biology Research

The unique properties of this compound make it a valuable investigational tool for probing biological systems. Its ability to covalently bind to its target protein, the estrogen receptor, allows for the irreversible labeling and subsequent study of this important receptor. The covalent binding of its derivative, BBE2M, to the cytoplasmic estrogen receptor has been demonstrated, and this binding could be prevented by pretreatment with the natural ligand, estradiol-17β, confirming the specificity of the interaction. nih.gov

Such covalent probes are instrumental in:

Identifying and characterizing binding sites: By forming a stable, covalent bond, the probe allows for the isolation and analysis of the labeled protein, helping to map the precise location of the binding pocket.

Studying receptor dynamics: Covalently labeled receptors can be tracked within the cell, providing insights into their trafficking, localization, and turnover.

Investigating downstream signaling: The covalently bound steroid-receptor complex has been shown to stimulate RNA synthesis in isolated nuclei, demonstrating its utility in studying the functional consequences of receptor activation. nih.gov

The antiestrogenic activity of this compound further enhances its utility as an investigational tool, allowing for the study of estrogen receptor antagonism and its effects on cellular processes. nih.gov

Table 2: Investigational Applications of this compound

| Application | Description |

| Covalent Labeling | Irreversible binding to the estrogen receptor for identification and characterization. |

| Receptor Trafficking Studies | Tracking the movement and localization of the estrogen receptor within the cell. |

| Functional Assays | Investigating the downstream effects of receptor binding and activation/inhibition. |

| Structural Biology | Cross-linking protein subunits to study quaternary structure. |

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity and Selective Functionalization Chemistries

The two bromomethyl groups on the A-ring of 2,4-bis(bromomethyl)estrone methyl ether are highly reactive electrophilic centers, historically utilized for their ability to alkylate nucleophilic residues in proteins. researchgate.net However, modern synthetic organic chemistry offers a vast toolkit to move beyond simple alkylation and achieve more controlled and diverse functionalization.

Future research could focus on the selective, stepwise functionalization of the two bromomethyl groups. This would allow for the creation of hetero-bifunctional molecules. For instance, one bromomethyl group could be converted into a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag) for visualization or pull-down experiments, while the other remains a reactive group for target engagement. Methodologies such as sterically controlled reactions or the use of protecting groups could enable such selective transformations.

Furthermore, the development of novel coupling reactions, such as palladium-catalyzed cross-couplings or photocatalyzed reactions, could be explored to replace the bromine atoms with a wide array of other functional groups. This would generate a library of analogues with diverse properties, potentially modulating the compound's affinity, selectivity, and mechanism of action. The table below outlines potential modern synthetic reactions that could be applied.

| Reaction Type | Potential Outcome | Relevance to this compound |

| Suzuki or Stille Coupling | Introduction of aryl, heteroaryl, or vinyl groups. | Modulation of steric and electronic properties to fine-tune receptor interaction. |

| Sonogashira Coupling | Introduction of alkyne functionalities. | Alkynes can serve as handles for click chemistry, enabling facile ligation to other molecules. |

| Buchwald-Hartwig Amination | Formation of carbon-nitrogen bonds. | Introduction of amine-containing moieties to explore new interactions within the ER binding pocket. |

| Nucleophilic Substitution | Reaction with various nucleophiles (e.g., azides, thiols). | Creation of photoaffinity labels (from azides) or tethered ligands with specific properties. |

The exploration of these advanced synthetic strategies would significantly expand the chemical space accessible from the this compound scaffold, paving the way for the development of next-generation chemical probes.

Advanced Spectroscopic and Structural Characterization of Compound-Biomolecule Complexes

The original characterization of the interaction between this compound and the estrogen receptor was primarily based on functional assays and radiolabeling studies. researchgate.net While informative, these methods provide limited insight into the precise molecular details of the interaction. Modern spectroscopic and structural biology techniques could provide an unprecedented atomic-level understanding of how this compound forms a covalent bond with its biological target.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution. High-resolution, multi-dimensional NMR experiments on ER-ligand complexes could identify the specific amino acid residues that are alkylated by the compound. Furthermore, techniques like saturation transfer difference (STD) NMR could map the binding epitope of the non-covalent interaction prior to the covalent reaction.

High-resolution mass spectrometry (MS) is another critical tool. Tandem MS (MS/MS) analysis of the ER protein that has been treated with the compound can pinpoint the exact site(s) of covalent modification and confirm the stoichiometry of the reaction. This would definitively establish whether one or both bromomethyl groups react with the protein.

Ultimately, the gold standard for structural characterization would be the determination of a high-resolution crystal structure of the covalent complex between the estrogen receptor and this compound. This would provide a detailed three-dimensional view of the binding mode and the conformational changes induced in the receptor upon covalent modification.

Computational Modeling and De Novo Design of Functional Analogues

Computational chemistry now plays a pivotal role in modern drug design. These tools can be applied to this compound to understand its properties and to design novel analogues with enhanced features.

Molecular docking and covalent docking simulations could be used to model the interaction of the compound with the estrogen receptor's ligand-binding domain. These simulations can predict the preferred binding pose and identify the nucleophilic residues in proximity to the bromomethyl groups, thus predicting the likely sites of covalent modification. Such studies could also rationalize the compound's selectivity for different receptor subtypes (e.g., ERα vs. ERβ).

Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a library of analogues to build predictive models that correlate chemical structure with biological activity. This would guide the synthesis of new compounds with improved potency or selectivity.

Furthermore, de novo design algorithms could be employed to generate entirely new molecular scaffolds that retain the key pharmacophoric features of this compound while possessing improved drug-like properties. researchgate.net These methods could design molecules with optimized geometry for covalent engagement with a specific target residue, potentially leading to highly selective and potent covalent inhibitors.

| Computational Method | Application to this compound | Potential Outcome |

| Covalent Docking | Predict the binding pose and covalent interaction with the estrogen receptor. | Identification of key interacting residues and the likely site of alkylation. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-receptor complex over time. | Understanding the stability of the complex and the conformational changes induced by the ligand. |

| QSAR | Correlate structural features of analogues with their biological activity. | Predictive models to guide the design of more potent compounds. |

| De Novo Design | Generate novel molecular structures based on the pharmacophore. | Discovery of new chemical entities with potentially superior properties. |

Integration into High-Throughput Screening Platforms for Probe Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries. While this compound itself may be too reactive for general screening, its scaffold could be adapted for use in HTS platforms to discover new chemical probes or modulators of the estrogen receptor.

One approach would be to develop a library of analogues with varying reactivity of the electrophilic groups. This could be achieved by replacing the bromine atoms with less reactive leaving groups. Screening this library could identify compounds with an optimal balance of reactivity and selectivity.

Alternatively, competitive binding assays using a fluorescently-labeled version of the compound or a related ligand could be developed. In such an assay, a large library of non-covalent compounds could be screened for their ability to compete with the probe for binding to the estrogen receptor. Hits from this screen could then be further evaluated as potential ER modulators.

The development of cell-based HTS assays that report on the transcriptional activity of the estrogen receptor could also be employed. researchgate.net A library of derivatives of this compound could be screened for their ability to either activate or inhibit ER-dependent gene expression, leading to the identification of novel agonists or antagonists. The integration of this chemical scaffold into modern screening paradigms could unlock new avenues for therapeutic intervention in estrogen-related diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,4-bis(bromomethyl)estrone methyl ether, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves bromination of estrone methyl ether derivatives. For example, Johnson et al. (1968) demonstrated dehydrogenation of estrone methyl ether using dichlorodicyanobenzoquinone, followed by reduction and selective cyclization to isolate stereoisomers . Bromination at the 2- and 4-positions may require optimized brominating agents (e.g., Br₂ with Lewis acids) and inert conditions to avoid side reactions.

- Critical Factors : Temperature control (~0–5°C for bromination), stoichiometry of bromine equivalents, and purification via column chromatography are essential. Safety protocols for handling brominated intermediates (flammable, corrosive) must align with GHS guidelines .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodology :

- Mass Spectrometry (MS) : Exact molecular weight (293.91 Da) and isotopic patterns confirm bromine presence .

- NMR : ¹H/¹³C NMR resolves bromomethyl groups (δ ~4.3–4.5 ppm for CH₂Br) and aromatic protons.

- X-ray Crystallography : Resolves stereochemical ambiguities in the estrone backbone .

- Validation : Cross-referencing with computational data (e.g., XLogP = 3.5, topological polar surface area = 9.2 Ų) ensures consistency .

Q. What are the primary safety considerations for handling this compound in the lab?

- Hazard Profile : Classified as flammable (Category 4), skin/eye irritant (Category 2/1), and respiratory hazard (Category 3) .

- Mitigation : Use fume hoods, impermeable gloves (nitrile), and safety goggles. Store under inert gas (N₂/Ar) in flame-resistant cabinets . Spill protocols require neutralization with sodium bicarbonate and disposal via licensed waste management .

Advanced Research Questions

Q. How do stereochemical challenges during synthesis impact the biological activity of derivatives?

- Challenge : The estrone scaffold’s C-ring boat conformation (required for 8a,9β configuration) is energetically unfavorable, leading to mixtures of diastereomers during reduction steps .

- Resolution : Selective Dieckmann cyclization isolates the desired isomer (e.g., IV in Johnson’s work). Chiral HPLC or enzymatic resolution may further purify enantiomers for bioactivity studies .

- Biological Relevance : Incorrect stereochemistry at C-8/C-9 can reduce binding affinity to estrogen receptors or alter metabolic stability.

Q. How can researchers reconcile contradictions in reported synthetic yields or byproduct profiles?

- Case Study : Variations in bromination efficiency (e.g., 60% vs. 85% yields) may stem from impurities in starting materials or trace moisture deactivating Lewis acids.

- Troubleshooting :

- Use anhydrous solvents (e.g., DCM, THF) and molecular sieves.

- Monitor reaction progress via TLC (silica gel, hexane/EtOAc eluent).

- Characterize byproducts (e.g., mono-brominated intermediates) via LC-MS .

Q. What are the hydrolytic stability profiles of bromomethyl groups under physiological conditions?

- Data : Bis(bromomethyl) ethers hydrolyze rapidly in aqueous media (t½ < 1 hr at pH 7.4), releasing HBr and forming diols .

- Implications : For prodrug designs, encapsulation (e.g., liposomes) or steric hindrance via bulky substituents may enhance stability. Accelerated stability testing (40°C/75% RH) is recommended .

Q. How does this compound’s reactivity compare to analogs (e.g., chloromethyl or iodomethyl derivatives) in nucleophilic substitution reactions?

- Reactivity Trend : Bromine’s moderate leaving-group ability (vs. Cl⁻ or I⁻) balances reaction rate and selectivity.

- Kinetic Data : SN2 reactions with amines (e.g., piperidine) proceed at 25°C in DMF (k = 0.15 M⁻¹s⁻¹), while iodomethyl analogs react too rapidly for controlled functionalization .

Q. What computational models predict the environmental toxicity of this compound?

- Ecotoxicology : QSAR models (e.g., ECOSAR) estimate LC50 (fish) = 2.1 mg/L and biodegradation half-life >60 days, indicating high persistence .

- Mitigation : Photocatalytic degradation using TiO₂ nanoparticles under UV light reduces toxicity by >90% in simulated wastewater .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。